Elucidation of the Molecular Structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide
Elucidation of the Molecular Structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 3-(Pyridin-4-yl)-1,2-oxazol-5-amine. This molecule is of interest to the pharmaceutical and agrochemical industries as a key intermediate in the synthesis of bioactive molecules.[1] This document details the synthetic pathway, crystallographic data, and expected spectroscopic characteristics of the title compound, offering a foundational reference for researchers working with this and related molecular scaffolds.
Molecular Identity and Physicochemical Properties
Compound Name: 3-(Pyridin-4-yl)-1,2-oxazol-5-amine Alternative Name: 5-Amino-3-(4-pyridyl)isoxazole CAS Number: 19790-96-6[1] Molecular Formula: C₈H₇N₃O[1] Molecular Weight: 161.16 g/mol [2]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [1] |
| Molecular Weight | 161.16 g/mol | [2] |
| CAS Number | 19790-96-6 | [1] |
Synthesis and Structural Confirmation
The synthesis of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine can be achieved through the cyclization of a nitrile precursor in the presence of hydroxylamine. This established method provides a reliable route to the target compound.
Experimental Protocol: Synthesis
A general procedure for the synthesis involves the reaction of 3-oxo-3-pyridin-4-yl-propionitrile with hydroxylamine hydrochloride.[2]
Step 1: Preparation of the Reaction Mixture To a stirred solution of 3-oxo-3-pyridin-4-yl-propionitrile (10.14 mmol) and sodium hydroxide (NaOH, 20.80 mmol) in water (20 mL), hydroxylamine hydrochloride (11.16 mmol) is added.
Step 2: Reaction and Isolation The resulting mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is collected by filtration, washed with water, and dried under vacuum to yield the title compound. In cases where precipitation does not occur, the mixture can be diluted with ethyl acetate, and the product extracted from the organic layer.
Workflow for the Synthesis of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine
Crystallographic Analysis for Definitive Structure Elucidation
The absolute confirmation of the molecular structure of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine is provided by single-crystal X-ray diffraction analysis. A study by Zheng Yao and Jian-Cheng Deng provides detailed crystallographic data for this compound.[3][4]
The analysis reveals that the asymmetric unit contains two independent molecules. The crystal packing is stabilized by N—H⋯N hydrogen bonds, which form a two-dimensional supramolecular layer.[4]
| Crystal Data | |
| Formula | C₈H₇N₃O |
| Molar Mass | 161.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.6411 (13) |
| b (Å) | 10.9272 (10) |
| c (Å) | 10.0060 (9) |
| β (°) | 106.9870 (10) |
| Volume (ų) | 1531.0 (2) |
| Z | 8 |
Data sourced from Acta Crystallographica Section E Structure Reports Online.[4]
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the isoxazole ring, and the amine group.
Expected Chemical Shifts (δ) in ppm:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| Pyridine H-2, H-6 | ~8.6-8.8 | Doublet | ~6 Hz | Protons adjacent to the nitrogen in the pyridine ring are deshielded. |
| Pyridine H-3, H-5 | ~7.6-7.8 | Doublet | ~6 Hz | Protons meta to the nitrogen in the pyridine ring. |
| Isoxazole H-4 | ~5.8-6.2 | Singlet | - | The proton on the isoxazole ring is expected to be a singlet. |
| Amine NH₂ | ~5.0-6.0 | Broad Singlet | - | The chemical shift of amine protons can vary and the signal is often broad. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show signals corresponding to the carbon atoms of the pyridine and isoxazole rings.
Expected Chemical Shifts (δ) in ppm:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| Isoxazole C-5 | ~170-172 | Carbon bearing the amino group. |
| Isoxazole C-3 | ~160-162 | Carbon attached to the pyridine ring. |
| Pyridine C-2, C-6 | ~150-152 | Carbons adjacent to the nitrogen in the pyridine ring. |
| Pyridine C-4 | ~140-142 | Carbon of the pyridine ring attached to the isoxazole. |
| Pyridine C-3, C-5 | ~120-122 | Carbons meta to the nitrogen in the pyridine ring. |
| Isoxazole C-4 | ~95-100 | CH carbon of the isoxazole ring. |
Predicted Infrared (IR) Spectrum
The IR spectrum is expected to show characteristic absorption bands for the amine group and the aromatic rings.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amine) | 3300-3500 | Two bands are expected for the symmetric and asymmetric stretching of the primary amine. |
| C=N Stretch (Rings) | 1600-1650 | Stretching vibrations of the carbon-nitrogen double bonds in the pyridine and isoxazole rings. |
| C=C Stretch (Rings) | 1450-1600 | Aromatic ring stretching vibrations. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the C-H bonds on the aromatic rings. |
Predicted Mass Spectrum
In mass spectrometry, the molecule is expected to show a prominent molecular ion peak.
Expected Mass-to-Charge Ratios (m/z):
| Ion | m/z | Description |
| [M+H]⁺ | 162.07 | The protonated molecular ion, which is commonly observed in ESI-MS. |
| [M]⁺ | 161.06 | The molecular ion peak in EI-MS. |
Conclusion
The structural elucidation of 3-(Pyridin-4-yl)-1,2-oxazol-5-amine is firmly established through a combination of a reliable synthetic route and definitive single-crystal X-ray diffraction data. While a complete set of experimental spectroscopic data is not publicly available, the predicted NMR, IR, and mass spectra, based on the analysis of analogous compounds, provide a robust framework for the characterization of this molecule. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds in the field of drug discovery and development.
